molecular formula C24H22N2O4S B11418400 2-(1,1-dioxido-4-oxo-2-phenyl-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-(m-tolyl)acetamide

2-(1,1-dioxido-4-oxo-2-phenyl-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-(m-tolyl)acetamide

Cat. No.: B11418400
M. Wt: 434.5 g/mol
InChI Key: PDZUQDHQZBMMDV-UHFFFAOYSA-N
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Description

2-(1,1-dioxido-4-oxo-2-phenyl-3,4-dihydro-1,5-benzothiazepin-5(2H)-yl)-N-(3-methylphenyl)acetamide is a complex organic compound belonging to the benzothiazepine class This compound is characterized by its unique structure, which includes a benzothiazepine core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,1-dioxido-4-oxo-2-phenyl-3,4-dihydro-1,5-benzothiazepin-5(2H)-yl)-N-(3-methylphenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Benzothiazepine Core: The initial step involves the cyclization of o-aminothiophenol with a suitable α,β-unsaturated carbonyl compound to form the benzothiazepine core.

    Oxidation: The benzothiazepine core is then oxidized to introduce the dioxido and oxo functional groups.

    Acylation: The final step involves the acylation of the benzothiazepine core with 3-methylphenylacetic acid to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(1,1-dioxido-4-oxo-2-phenyl-3,4-dihydro-1,5-benzothiazepin-5(2H)-yl)-N-(3-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: Further oxidation can modify the functional groups attached to the benzothiazepine core.

    Reduction: Reduction reactions can reduce the oxo and dioxido groups to their corresponding alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups to the benzothiazepine core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions (e.g., acidic or basic).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols.

Scientific Research Applications

2-(1,1-dioxido-4-oxo-2-phenyl-3,4-dihydro-1,5-benzothiazepin-5(2H)-yl)-N-(3-methylphenyl)acetamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of cardiovascular diseases and neurological disorders.

    Pharmacology: Research focuses on its interaction with various biological targets, including enzymes and receptors.

    Industrial Chemistry: It is explored for its potential use as an intermediate in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of 2-(1,1-dioxido-4-oxo-2-phenyl-3,4-dihydro-1,5-benzothiazepin-5(2H)-yl)-N-(3-methylphenyl)acetamide involves its interaction with specific molecular targets. These targets may include:

    Enzymes: The compound may inhibit or activate certain enzymes, leading to changes in biochemical pathways.

    Receptors: It may bind to receptors on cell surfaces, modulating signal transduction pathways.

The exact pathways and molecular targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    Diltiazem: Another benzothiazepine derivative used as a calcium channel blocker.

    Clentiazem: A compound with similar structure and pharmacological properties.

Uniqueness

2-(1,1-dioxido-4-oxo-2-phenyl-3,4-dihydro-1,5-benzothiazepin-5(2H)-yl)-N-(3-methylphenyl)acetamide is unique due to its specific functional groups and their arrangement, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C24H22N2O4S

Molecular Weight

434.5 g/mol

IUPAC Name

N-(3-methylphenyl)-2-(1,1,4-trioxo-2-phenyl-2,3-dihydro-1λ6,5-benzothiazepin-5-yl)acetamide

InChI

InChI=1S/C24H22N2O4S/c1-17-8-7-11-19(14-17)25-23(27)16-26-20-12-5-6-13-21(20)31(29,30)22(15-24(26)28)18-9-3-2-4-10-18/h2-14,22H,15-16H2,1H3,(H,25,27)

InChI Key

PDZUQDHQZBMMDV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CN2C(=O)CC(S(=O)(=O)C3=CC=CC=C32)C4=CC=CC=C4

Origin of Product

United States

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